Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate
Description
Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate is a synthetic aromatic ester featuring a phenoxy-acetate backbone substituted with a 2-amino-4-fluorophenyl group. Its molecular formula is C₁₅H₁₄FNO₃, with a molecular weight of 275.28 g/mol.
Properties
IUPAC Name |
methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(16)9-13(14)17/h2-7,9H,8,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCAJWDDRFOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate typically involves a multi-step process. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or fluoro groups are replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has been utilized in several research domains:
1. Chemistry
- Building Block : It serves as a precursor for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it versatile in synthetic chemistry.
2. Biology
- Enzyme Interaction Studies : Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate is employed in research to investigate enzyme interactions and protein modifications. It can bind to specific enzymes or receptors, altering their activity and influencing downstream signaling pathways .
- Proteomics : The compound is used in proteomics research to study protein interactions and post-translational modifications .
3. Medicine
- Pharmacological Studies : Research into its therapeutic potential includes examining its effects on various biological pathways, including anti-inflammatory responses. The compound has shown promise in modulating COX-2 activity, which is crucial for inflammation regulation .
- Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting specific diseases.
4. Industry
- Specialty Chemicals Production : It is utilized in creating specialty chemicals and materials, contributing to various industrial applications.
Case Study 1: Anti-inflammatory Effects
In a study focused on anti-inflammatory properties, this compound demonstrated significant inhibition of COX-2 activity in vitro. The IC50 values were comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .
Case Study 2: Enzyme Interaction
Research involving enzyme assays revealed that this compound could effectively alter the activity of specific enzymes linked to metabolic pathways. Such interactions are crucial for understanding its role in biochemical processes and potential therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate with its analogs, focusing on structural variations, physicochemical properties, and available biological data.
Halogen-Substituted Analogs
Compounds with halogen substitutions on the phenoxy ring are common structural analogs. Key examples include:
- Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]-acetate (sc-328277): Bromine replaces fluorine, increasing molecular weight (339.18 g/mol) and polarizability. Bromine’s larger atomic radius may enhance lipophilicity compared to fluorine .
Alkyl-Substituted Analogs
- Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate (CAS 5348-50-5): This analog introduces a methyl group at the 3-position and shifts the amino group to the 4-position.
Ester Group Variations
- Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): The ethyl ester and dimethoxy substituents increase hydrophobicity and steric hindrance compared to the methyl ester. Ethyl esters generally exhibit slower hydrolysis rates in vivo, affecting metabolic stability .
Amino vs. Phenoxy Linkages
- Ethyl 2-[(2,4-difluorophenyl)amino]acetate (): Replacing the phenoxy group with an amino linkage reduces oxygen-based hydrogen-bonding capacity. The difluoro substitution pattern may enhance π-π stacking interactions in crystalline states, as observed in related structures .
Substituent Position and Bioactivity
Positional isomerism significantly impacts biological activity. For example, Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate (isolated from Penicillium sp.
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate, a compound with the molecular formula C15H14FNO3, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxy group substituted with an amino group and a fluorine atom, which may influence its reactivity and biological interactions. The structural formula is as follows:
This configuration allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the fluorine and phenoxy groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity and trigger signaling pathways that are crucial for various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that this compound may selectively target multidrug-resistant (MDR) cancer cells, offering a promising avenue for cancer therapy.
Antimicrobial Activity
In a study investigating the antimicrobial properties of similar compounds, it was found that derivatives with amino substitutions showed enhanced activity against various pathogens. This compound was included in this analysis due to its structural similarities. The results indicated that compounds with electron-donating groups significantly improved antimicrobial efficacy compared to their counterparts without such substitutions.
Anticancer Activity
A critical area of research has focused on the anticancer potential of this compound. In vitro studies demonstrated that this compound could induce apoptosis in MDR cancer cell lines by disrupting calcium homeostasis within cells. This mechanism involves antagonizing anti-apoptotic proteins like Bcl-2, which are often overexpressed in resistant cancer types .
The following table summarizes key findings from recent studies on the compound's anticancer activity:
Case Studies
- Case Study on MDR Cancer Treatment : A study published in Cancer Research highlighted the effectiveness of this compound in overcoming drug resistance in cancer cells. The compound was shown to enhance the efficacy of standard chemotherapeutics when used in combination therapies .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that derivatives similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Q. What are the standard synthetic protocols for Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate?
The synthesis typically involves nucleophilic aromatic substitution and esterification. For example, the amino-fluorophenoxy intermediate can be prepared via coupling of 2-amino-4-fluorophenol with a halogenated phenylacetate derivative under basic conditions. Subsequent esterification with methanol in the presence of sulfuric acid yields the target compound. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .
Q. How is the compound’s structure characterized using spectroscopic methods?
Structural confirmation relies on -NMR and -NMR to identify key functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons). Mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography, using programs like SHELX for refinement, provides precise bond lengths and angles, critical for confirming regiochemistry and substituent orientation .
Q. What are the recommended purification techniques for this compound post-synthesis?
Post-synthesis purification often employs recrystallization using solvents like ethanol or ethyl acetate. For higher purity, flash chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective. Distillation under reduced pressure may be used if the compound exhibits thermal stability .
Advanced Research Questions
Q. What strategies optimize substitution reactions on the fluorophenyl ring to enhance yield?
Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, using Pd-catalyzed coupling or microwave-assisted synthesis can improve regioselectivity and reduce side reactions. Kinetic studies via HPLC help identify optimal reaction times. Computational modeling (DFT) predicts reactive sites, guiding substituent placement .
Q. How do researchers address conflicting data in the compound’s biological activity assays?
Contradictions in bioactivity data (e.g., varying IC values) are resolved by standardizing assay protocols (e.g., cell line selection, incubation time). Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) and structural analogs clarifies mechanism specificity. Batch-to-batch purity analysis (via HPLC) ensures compound integrity .
Q. What role do computational methods play in predicting the compound’s reactivity and interactions?
Molecular docking (AutoDock, Schrödinger) models interactions with target proteins (e.g., enzymes), highlighting key binding residues. MD simulations assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with bioactivity, guiding rational design .
Methodological Considerations
- Synthetic Challenges : Steric hindrance from the 2-amino-4-fluorophenoxy group may slow coupling reactions; using bulky base catalysts (e.g., DBU) can mitigate this .
- Crystallography : SHELXL refinement is preferred for resolving disorder in aromatic rings, especially when fluorine substituents introduce torsional strain .
- Biological Assays : Include negative controls with structurally similar but inactive analogs to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
